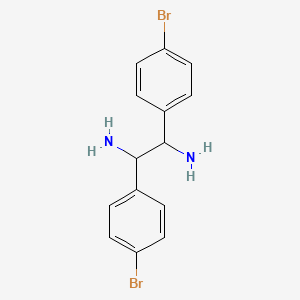
(S,S)-1,2-Bis-(4-bromophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-bromophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C₁₄H₁₄Br₂N₂. It is characterized by the presence of two bromophenyl groups attached to an ethanediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the selective hydrogenation of the corresponding tolane precursor. This process typically requires the use of a hydrogenation catalyst under controlled conditions . Another method involves the reaction of 1,2-dibromoethane with aniline derivatives, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of 1,2-Bis(4-bromophenyl)-1,2-ethanediamine often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-bromophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives .
Applications De Recherche Scientifique
1,2-Bis(4-bromophenyl)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of advanced materials, such as polymers and molecular electronics.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-bromophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity . Additionally, the ethanediamine backbone provides flexibility and stability to the molecule, allowing it to interact with different targets effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-bromophenyl)ethane: This compound is similar in structure but lacks the ethanediamine backbone, which affects its reactivity and applications.
1,2-Bis(4-bromophenyl)ethylene: This compound contains a double bond between the phenyl groups, leading to different chemical properties and reactivity.
1,2-Bis(4-bromophenyl)ethanone: This compound has a carbonyl group instead of the ethanediamine backbone, resulting in distinct chemical behavior.
Uniqueness
1,2-Bis(4-bromophenyl)-1,2-ethanediamine is unique due to its combination of bromophenyl groups and an ethanediamine backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and materials science .
Propriétés
Formule moléculaire |
C14H14Br2N2 |
|---|---|
Poids moléculaire |
370.08 g/mol |
Nom IUPAC |
1,2-bis(4-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 |
Clé InChI |
XURRKKYAGFWNPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















